molecular formula C41H42N4O8 B1241055 Verteporfin D isomer CAS No. 142878-05-5

Verteporfin D isomer

Cat. No.: B1241055
CAS No.: 142878-05-5
M. Wt: 718.8 g/mol
InChI Key: YYTBXUZDOPPHQX-ZSFNYQMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verteporfin D isomer is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes multiple methoxycarbonyl and methoxy-oxopropyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verteporfin D isomer involves several steps. One common method includes the reaction of ethenylmagnesium bromide with a precursor compound in tetrahydrofuran (THF) to form a chelate complex. This complex undergoes a primary α-ketol rearrangement, followed by a secondary rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural and Chemical Identity

The Verteporfin D isomer (PubChem CID: 9940086) has the molecular formula C₄₁H₄₂N₄O₈ and a molecular weight of 718.8 g/mol . It is characterized by:

  • A beta-substituted porphyrin core with methoxycarbonyl and propanoic acid ester groups.

  • Two regioisomers (BPD-MAC and BPD-MAD) that differ in ester group positions (C vs. D rings) .

Ester Hydrolysis

This compound undergoes hydrolysis via plasma and hepatic esterases, cleaving its methyl ester groups to form active metabolites . This reaction is critical for its pharmacokinetics:

Reaction SiteEnzyme InvolvedMetabolite FormedBiological Impact
MethoxycarbonylEsterasesDicarboxylic acidEnhanced aqueous solubility
Propanoic acid esterEsterasesFree carboxylic acidIncreased protein binding

Both isomers exhibit similar hydrolysis kinetics, contributing to uniform biodistribution .

Other Derivatives

  • VP-A1–A15 : Synthesized via esterification/amidation of verteporfin’s carboxyl groups or alkene modifications .

  • Selectivity : Derivatives with pentynyl groups (e.g., VP-A6) specifically disrupt TGF-β signaling without affecting other pathways .

HPLC Separation

The D isomer can be resolved from the C isomer using a C18 column with optimized mobile phases :

ParameterValue for D Isomer
Retention Time (min)14.1
Wavelength (nm)410
LOD (µg/L)0.06
LOQ (µg/L)0.2

Mobile phase: ACN:THF:buffer:acetic acid (11:9:20:2, v/v/v/v) .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable in plasma (pH 7.4) but hydrolyzes rapidly in acidic environments (e.g., lysosomes) .

  • Light Activation : Generates singlet oxygen (¹O₂) upon irradiation at 689 nm, leading to localized oxidative damage .

Inhibition of Protein-Protein Interactions

The D isomer disrupts Smad2/3–Smad4 complex formation via:

  • Direct binding to Smad3’s MH2 domain, preventing Smad4 recruitment .

  • Specificity : No effect on Smad1–Smad4 interactions or unrelated pathways (e.g., Axin1/Dvl2) .

Photodynamic Activity

  • Mechanism : Light activation generates reactive oxygen species (ROS), inducing vascular endothelial apoptosis .

  • Efficiency : Dependent on ester hydrolysis, which enhances ROS production in target tissues .

Scientific Research Applications

Photodynamic Therapy in Ophthalmology

Overview
Verteporfin is widely used in the treatment of age-related macular degeneration (AMD), specifically for cases involving subfoveal choroidal neovascularization. The mechanism involves the accumulation of verteporfin in abnormal blood vessels, which, when exposed to nonthermal red light (693 nm), generates reactive oxygen species that damage the endothelial cells lining these vessels.

Clinical Efficacy
A pivotal study demonstrated that verteporfin therapy significantly reduces the risk of vision loss compared to placebo. In a cohort of 225 patients treated with verteporfin, 54% experienced a loss of at least 15 letters in visual acuity compared to 67% in the placebo group (P = 0.023) after 24 months . The treatment also showed benefits in secondary outcomes, such as reduced progression of classic choroidal neovascularization.

Oncological Applications

Cancer Treatment Potential
Verteporfin has been investigated for its efficacy against various cancers, including prostate cancer, breast cancer, and pancreatic ductal adenocarcinoma. Its ability to inhibit the transcriptional enhanced associate domain-Yes Associated Protein (TEAD-YAP) interaction suggests a role in suppressing tumor growth and inducing apoptosis .

Mechanism of Action
As an autophagy inhibitor, verteporfin disrupts autophagosome formation, which is crucial for cellular degradation processes. This inhibition can lead to increased apoptosis in rapidly dividing cancer cells .

Cosmetic Applications

Skin Treatment Formulations
Recent studies have explored the incorporation of verteporfin into cosmetic formulations due to its properties as a photosensitizer and its potential to enhance skin health. Its application in dermatology focuses on improving skin conditions through photodynamic therapy techniques that target abnormal skin cells and promote healing .

Data Tables

Application Area Indications Efficacy Evidence
OphthalmologyAge-related macular degenerationSignificant reduction in vision loss compared to placebo (P = 0.023)
OncologyProstate, breast, pancreatic cancersInhibition of TEAD-YAP interaction; promotes apoptosis
Cosmetic FormulationsSkin rejuvenationPotential benefits in treating abnormal skin cells through photodynamic mechanisms

Case Studies

  • Ophthalmic Case Study
    • Patient Group: 225 patients with subfoveal choroidal neovascularization.
    • Outcome: After 24 months, verteporfin-treated patients showed a statistically significant decrease in vision loss compared to those receiving placebo treatment .
  • Oncological Case Study
    • Study Focus: Evaluation of verteporfin's effects on prostate cancer cell lines.
    • Findings: Verteporfin treatment led to significant reductions in cell proliferation and increased rates of apoptosis, supporting its potential as an adjunctive cancer therapy .
  • Cosmetic Application Study
    • Objective: Assess the effects of verteporfin in topical formulations aimed at skin rejuvenation.
    • Results: Preliminary findings indicated improved skin hydration and reduced signs of aging when used under controlled photodynamic conditions .

Mechanism of Action

The mechanism of action of Verteporfin D isomer involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in redox reactions. These complexes can mimic the behavior of natural porphyrins, facilitating electron transfer and catalysis in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

    Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.

    Hematoporphyrin: A synthetic porphyrin used in photodynamic therapy.

Biological Activity

Verteporfin, a benzoporphyrin derivative, is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT) for conditions such as age-related macular degeneration. However, its biological activity extends beyond phototherapy, encompassing various mechanisms that influence cellular processes, including autophagy inhibition, γ-secretase modulation, and TGF-β signaling interference.

Verteporfin exists as two regioisomers: BPD-MAC and BPD-MAD, which are present in a 1:1 ratio. The compound exhibits amphiphilic properties, allowing it to interact with both hydrophilic and lipophilic environments, which is crucial for its cellular uptake and therapeutic efficacy .

1. Autophagy Inhibition

Verteporfin has been identified as an autophagy inhibitor that disrupts the formation of autophagosomes. This action can enhance the efficacy of chemotherapeutic agents like gemcitabine in pancreatic cancer models, indicating its potential in combination therapies .

2. γ-Secretase Inhibition

Research indicates that verteporfin selectively inhibits γ-secretase activity by binding to the C99 substrate rather than the protease itself. This binding results in a significant reduction in amyloid precursor protein (APP) processing, which is critical in Alzheimer's disease pathology. The compound demonstrates an IC50 value of approximately 15 ± 1 μM for C99 cleavage under specific conditions .

3. TGF-β Signaling Disruption

Verteporfin has been shown to inhibit the interaction between Smad2/3 and Smad4, key components of the TGF-β signaling pathway. This inhibition can reduce epithelial-mesenchymal transition (EMT) and cell migration, suggesting a potential role in cancer metastasis prevention .

Case Study 1: Autophagy Inhibition

In a study involving pancreatic ductal adenocarcinoma cells, verteporfin was administered alongside gemcitabine. Results indicated that verteporfin not only inhibited autophagy but also enhanced the cytotoxic effects of gemcitabine, leading to improved overall survival rates in treated models .

Case Study 2: Alzheimer's Disease Model

In a murine model of Alzheimer's disease, verteporfin treatment resulted in decreased levels of amyloid-beta plaques due to its inhibitory effect on γ-secretase activity. The study highlighted verteporfin's potential as a therapeutic agent for neurodegenerative diseases characterized by abnormal protein aggregation .

Biological Activity Summary Table

Mechanism Effect IC50 / KD Value Clinical Relevance
Autophagy InhibitionBlocks autophagosome formationNot specifiedEnhances efficacy of chemotherapeutics
γ-Secretase InhibitionReduces amyloid precursor protein processingIC50 = 15 ± 1 μMPotential treatment for Alzheimer's disease
TGF-β Signaling DisruptionInhibits Smad2/3–Smad4 interactionNot specifiedMay prevent cancer metastasis

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Verteporfin D isomer, and what methods are used to address them?

Verteporfin’s synthesis complexity arises from its benzoporphyrin backbone and isomer-specific functional groups (e.g., carboxylic acids and esters) that dictate amphiphilicity and tumor-targeting properties . The D isomer’s stereochemical configuration requires precise control during macrocycle formation. Methods include:

  • Regioselective functionalization : Optimizing reaction conditions (e.g., temperature, catalysts) to favor D isomer formation over other stereoisomers .
  • Chromatographic purification : Using reverse-phase HPLC or preparative TLC to isolate the D isomer from synthetic mixtures .
  • Structural validation : Confirming purity via NMR (e.g., 1^1H and 13^13C) and mass spectrometry .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : Analyzing coupling constants and NOE effects to distinguish between D and C isomers, particularly in the ethenyl and methoxycarbonyl groups .
  • Chiral chromatography : Employing chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers .
  • X-ray crystallography : Resolving crystal structures to unambiguously assign stereochemistry .

Q. What pharmacological differences exist between this compound and other isomers in preclinical models?

The D isomer’s amphiphilicity (due to ester and carboxylic acid groups) enhances tumor accumulation and photodynamic efficacy compared to less polar isomers. Key assays include:

  • In vitro cytotoxicity : Measuring IC50_{50} values in cancer cell lines (e.g., HCT-8/T cells) under controlled light exposure .
  • Pharmacokinetic profiling : Comparing tissue distribution and clearance rates using radiolabeled isomers in murine models .

Advanced Research Questions

Q. How can dynamic interconversion between Verteporfin isomers impact experimental reproducibility, and how is this controlled?

Isomer interconversion (e.g., via thermal or photochemical pathways) may skew pharmacokinetic or efficacy data. Mitigation strategies include:

  • Temperature-controlled chromatography : Using GC-FTIR or HPLC at fixed temperatures to stabilize isomers during analysis .
  • Light-protected storage : Storing Verteporfin solutions in amber vials to prevent photoisomerization .
  • Kinetic studies : Monitoring isomer stability under physiological conditions via UV-Vis spectroscopy .

Q. What experimental designs are recommended to resolve contradictions in isomer-specific YAP inhibition reported in literature?

Discrepancies in YAP pathway modulation may arise from isomer purity or cell-line variability. A robust approach involves:

  • Batch consistency checks : Quantifying isomer content via HPLC before assays and correlating with bioactivity .
  • Isobolographic analysis : Testing combinatorial effects with chemotherapeutics (e.g., paclitaxel) to identify synergistic or antagonistic interactions .
  • Gene expression profiling : Using RNA-seq to compare transcriptional responses between isomers in YAP-overexpressing models .

Q. How can researchers optimize in vitro assays to differentiate isomer-specific mechanisms in photodynamic therapy (PDT)?

  • Light dose standardization : Calibrating light sources (e.g., 690 nm lasers) to ensure consistent activation of Verteporfin’s porphyrin core .
  • Reactive oxygen species (ROS) detection : Employing fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in real-time, comparing isomers .
  • 3D tumor spheroid models : Mimicking in vivo tumor microenvironments to assess penetration and PDT efficacy .

Q. Methodological Considerations

  • Data Analysis : Use multivariate curve resolution (MCR) in spectral studies to deconvolute overlapping isomer signals .
  • Ethical Compliance : For human-derived samples, ensure GDPR compliance via privacy impact assessments and anonymized data handling .
  • Literature Review : Prioritize studies with explicit isomer characterization (e.g., NMR/X-ray data) to avoid conflating D isomer effects with other variants .

Properties

CAS No.

142878-05-5

Molecular Formula

C41H42N4O8

Molecular Weight

718.8 g/mol

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6(28),7,9,11,13,15,17,19,21-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29/h9-10,13,16-19,38,42-43H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1

InChI Key

YYTBXUZDOPPHQX-ZSFNYQMMSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C([C@H]([C@]64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C(C(C64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC

Key on ui other cas no.

129497-78-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.